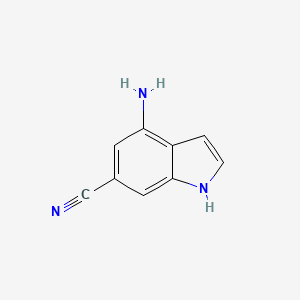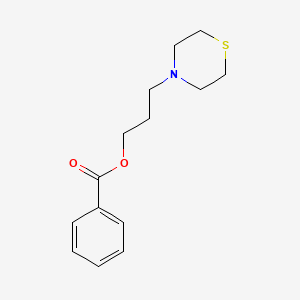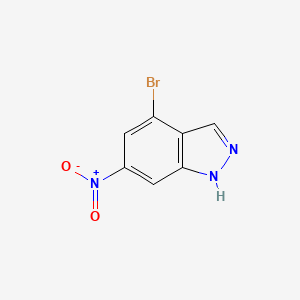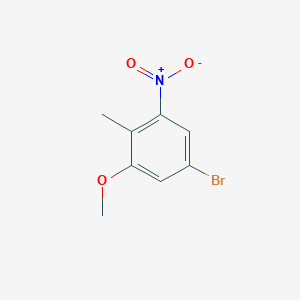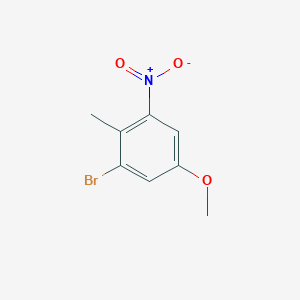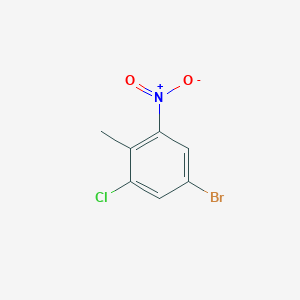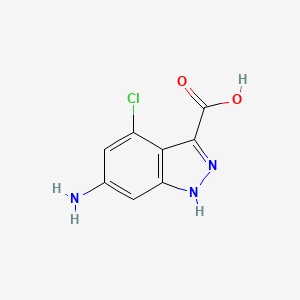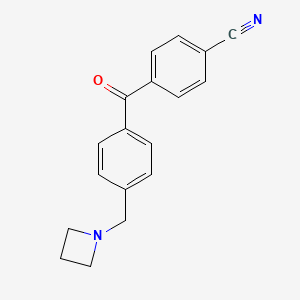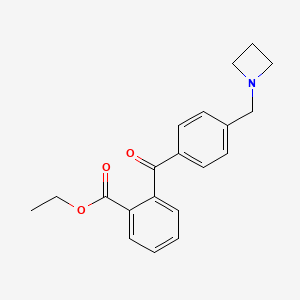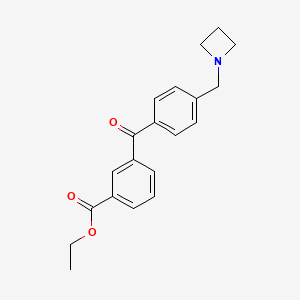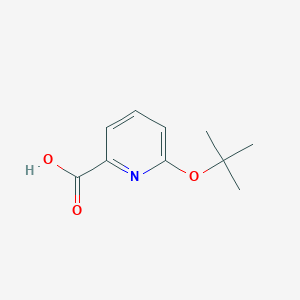
6-(Tert-butoxy)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tert-butoxy)picolinic acid is a derivative of picolinic acid, which is an important heterocyclic compound. It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 6-(Tert-butoxy)picolinic acid consists of 27 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-(Tert-butoxy)picolinic acid are not well documented, it’s known that pinacol boronic esters can undergo catalytic protodeboronation, a process that could potentially be relevant to the chemistry of 6-(Tert-butoxy)picolinic acid .Applications De Recherche Scientifique
Herbicidal Activity of Picolinic Acid Derivatives
Specific Scientific Field
Agricultural Chemistry
Summary of the Application
Picolinic acid and its derivatives are a remarkable class of synthetic auxin herbicides . They have been used to control the growth of various weeds, demonstrating potent herbicidal activity .
Methods of Application or Experimental Procedures
In one study, 33 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Another study found that 6-indazolyl-2-picolinic acids could induce the up-regulation of auxin genes ACS7 and NCED3, while auxin influx, efflux and auxin response factor were down-regulated .
Solubility and Crystallization Studies of Picolinic Acid
Specific Scientific Field
Physical Chemistry
Summary of the Application
The solubility and solid-state structure of picolinic acid, a less studied isomer of nicotinic and isonicotinic acid, were investigated .
Methods of Application or Experimental Procedures
The solubility of picolinic acid was investigated using gravimetric methods .
Results or Outcomes
The study provided valuable insights into the solubility and crystallization properties of picolinic acid .
Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
Organic Chemistry
Summary of the Application
Picolinic acid derivatives have been used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
Methods of Application or Experimental Procedures
In the study, a radical approach was used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The protodeboronation was successfully used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Broad-Spectrum Inhibitor of Enveloped Virus Entry
Specific Scientific Field
Virology
Summary of the Application
Picolinic acid has been found to be a broad-spectrum inhibitor of enveloped virus entry, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Methods of Application or Experimental Procedures
The study investigated the antiviral activity of picolinic acid against enveloped viruses by examining its effects on viral membrane integrity, virus-cellular membrane fusion, and cellular endocytosis .
Results or Outcomes
Picolinic acid exhibited promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .
Propriétés
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBBBFIVUMNRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628869 |
Source


|
| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butoxy)picolinic acid | |
CAS RN |
717105-06-1 |
Source


|
| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-butoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

